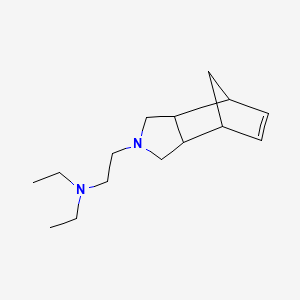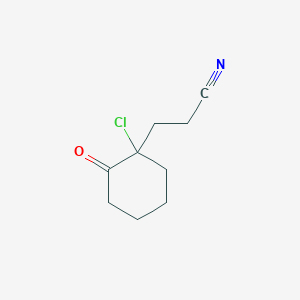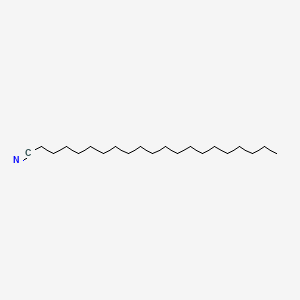![molecular formula C7H8ClN5O4 B14461090 N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide CAS No. 71063-66-6](/img/structure/B14461090.png)
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanoacetamide group, a carbamoyl group, and a chloroethyl group. Its chemical formula is C6H8ClN5O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide typically involves multiple steps. One common method involves the reaction of cyanoacetamide with carbamoyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions to prevent side reactions.
Substitution: Amines, thiols; reactions usually carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted carbamoyl compounds.
科学的研究の応用
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
N-Carbamoyl-2-cyanoacetamide: Lacks the chloroethyl group, making it less reactive in substitution reactions.
N-Carbamoyl-2-({[(2-bromoethyl)carbamoyl]oxy}imino)-2-cyanoacetamide: Similar structure but with a bromoethyl group, which can lead to different reactivity and biological activity.
N-Carbamoyl-2-({[(2-iodoethyl)carbamoyl]oxy}imino)-2-cyanoacetamide: Contains an iodoethyl group, which can affect its chemical and biological properties.
Uniqueness
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethyl group allows for targeted substitution reactions, making it a versatile compound in synthetic chemistry and drug development.
特性
CAS番号 |
71063-66-6 |
|---|---|
分子式 |
C7H8ClN5O4 |
分子量 |
261.62 g/mol |
IUPAC名 |
[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H8ClN5O4/c8-1-2-11-7(16)17-13-4(3-9)5(14)12-6(10)15/h1-2H2,(H,11,16)(H3,10,12,14,15) |
InChIキー |
BRRVDMLRSCLOCD-UHFFFAOYSA-N |
正規SMILES |
C(CCl)NC(=O)ON=C(C#N)C(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
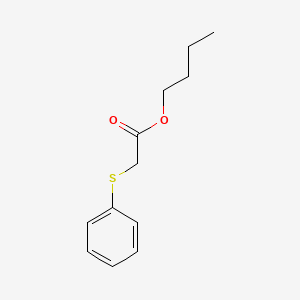
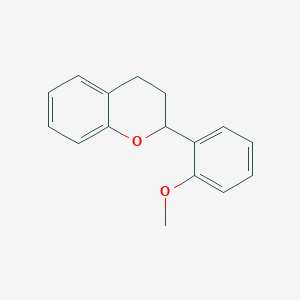
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


